L-10-Camphorsulfonic acid ammonium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

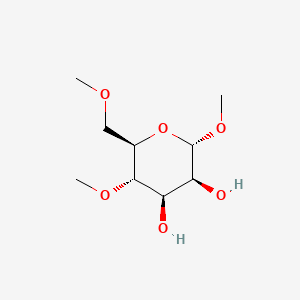

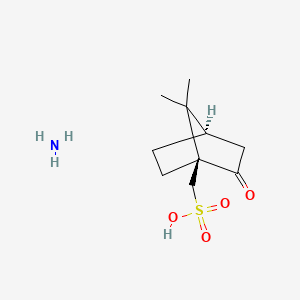

L-10-Camphorsulfonic acid ammonium salt, also known as (1S)-(+)-10-Camphorsulfonic acid ammonium salt, is an organosulfur compound . It is a colorless solid at room temperature and is soluble in water and a wide variety of organic substances . It has an empirical formula of C10H16O4S · H3N and a molecular weight of 249.33 .

Synthesis Analysis

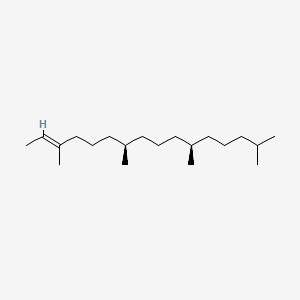

L-10-Camphorsulfonic acid ammonium salt can be prepared by sulfonation of camphor with sulfuric acid and acetic anhydride . Although this reaction is a sulfonation of an unactivated methyl group, the actual mechanism is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .Molecular Structure Analysis

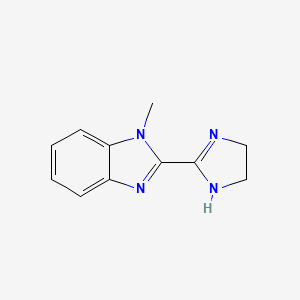

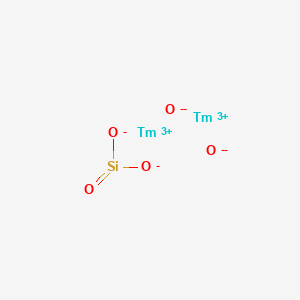

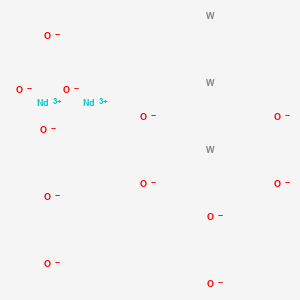

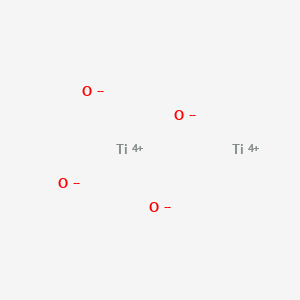

The molecular structure of L-10-Camphorsulfonic acid ammonium salt is based on the camphor backbone, which is a bicyclic structure . The compound contains a sulfonic acid group attached to the camphor molecule, and an ammonium ion is associated with the sulfonic acid group .Chemical Reactions Analysis

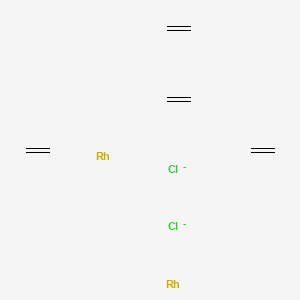

L-10-Camphorsulfonic acid ammonium salt may be used as an ion-pair reagent to enhance the ability of supercritical carbon dioxide to extract polar compounds in supercritical fluid extraction (SFE) process . It can also be used in the synthesis of (-)-quadrone .Physical And Chemical Properties Analysis

L-10-Camphorsulfonic acid ammonium salt is a very slightly yellow solid . It is hygroscopic, meaning it absorbs moisture from the air . It is stable under normal conditions but reacts with strong oxidizing agents and strong bases .安全和危害

L-10-Camphorsulfonic acid ammonium salt may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . It is recommended to avoid breathing its dust and to avoid contact with skin and eyes . In case of contact, it is advised to flush the affected area with plenty of water and seek medical aid .

未来方向

L-10-Camphorsulfonic acid ammonium salt has potential applications in various fields. For example, it can be used as a standard reference material for calibrating the circular dichroism scale on any J-Series CD spectrometer . It may also be used in the synthesis of other compounds, such as (-)-quadrone .

属性

IUPAC Name |

azane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMZBRWRXFAITF-YZUKSGEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-10-Camphorsulfonic acid ammonium salt | |

CAS RN |

14888-09-6 |

Source

|

| Record name | Ammonium camphorsulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14888-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。